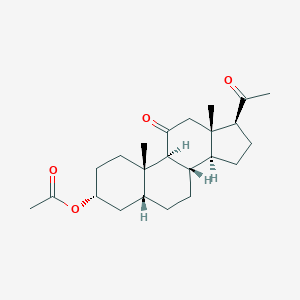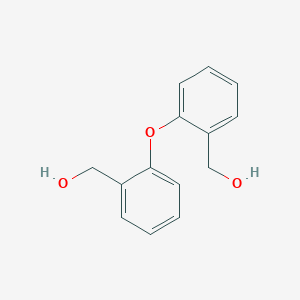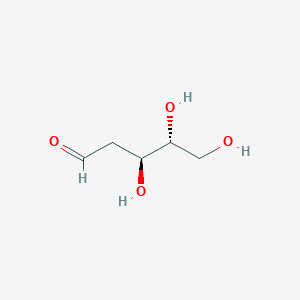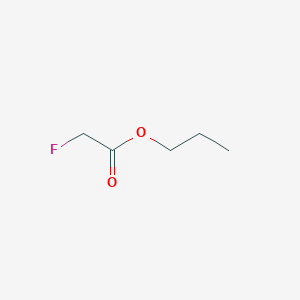
propyl 2-fluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
propyl 2-fluoroacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from acetic acid and propanol, with a fluorine atom replacing one of the hydrogen atoms in the acetic acid component.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
propyl 2-fluoroacetate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the reaction involves fluoroacetic acid and propanol, typically using concentrated sulfuric acid as the catalyst. The reaction is as follows:
Fluoroacetic acid+PropanolH2SO4Acetic acid, fluoro-, propyl ester+Water
Industrial Production Methods
Industrial production of esters often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials. The ester is further purified through additional distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
- propyl 2-fluoroacetate can undergo hydrolysis in the presence of an acid or base, resulting in the formation of fluoroacetic acid and propanol.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the ester can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Fluoroacetic acid and propanol.
Reduction: Propanol and fluoroethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
propyl 2-fluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated compounds with enhanced biological activity.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, fluoro-, propyl ester involves its interaction with biological molecules. The fluorine atom can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various molecular targets and pathways, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, propyl ester: Lacks the fluorine atom, resulting in different chemical properties and biological activity.
Acetic acid, fluoro-, ethyl ester: Similar structure but with an ethyl group instead of a propyl group, leading to variations in reactivity and applications.
Fluoroacetic acid, methyl ester: Another fluorinated ester with different chain length and properties.
Uniqueness
propyl 2-fluoroacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
10117-11-0 |
|---|---|
Molekularformel |
C5H9FO2 |
Molekulargewicht |
120.12 g/mol |
IUPAC-Name |
propyl 2-fluoroacetate |
InChI |
InChI=1S/C5H9FO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3 |
InChI-Schlüssel |
IRWIXUQVVIFUPL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CF |
Kanonische SMILES |
CCCOC(=O)CF |
| 10117-11-0 | |
Synonyme |
Fluoroacetic acid propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![7-methyl-7aH-triazolo[4,5-d]pyrimidine](/img/structure/B167925.png)

![sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B167931.png)
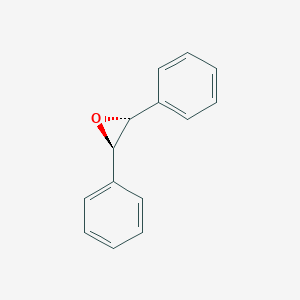
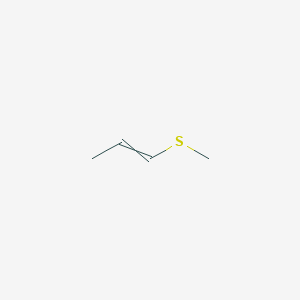
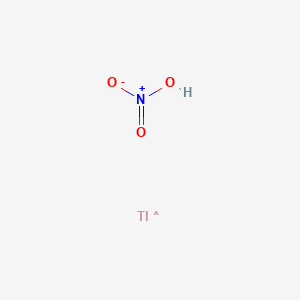


![(R)-4,5-Dihydro-6-hydroxy-2,2,5,8-tetramethyl-2H-naphtho[1,8-bc]furan-7(3H)-one](/img/structure/B167949.png)
